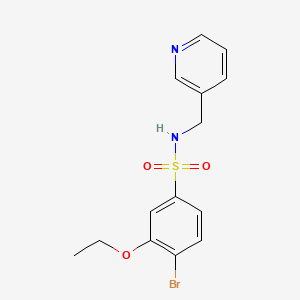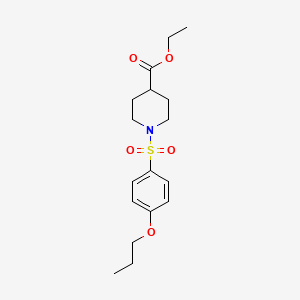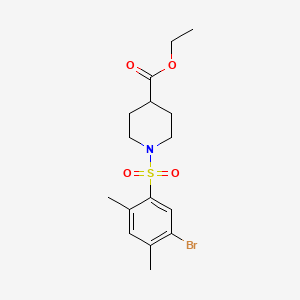amine CAS No. 1246821-73-7](/img/structure/B602956.png)
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a benzenesulfonamide core with various functional groups, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of Functional Groups:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an antibacterial or antifungal agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new pharmaceuticals.
- Explored for its therapeutic effects in various diseases.
Industry:
- Used in the production of specialty chemicals.
- Employed in the formulation of advanced materials.
Mecanismo De Acción
The mechanism of action of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
- N-(3-hydroxypropyl)-4,5-dimethyl-2-(butyloxy)benzenesulfonamide
- N-(3-hydroxypropyl)-4,5-dimethyl-2-(hexyloxy)benzenesulfonamide
- N-(3-hydroxypropyl)-4,5-dimethyl-2-(methoxy)benzenesulfonamide
Uniqueness:
- The presence of the pentyloxy group provides unique hydrophobic properties, influencing its solubility and interaction with biological membranes.
- The combination of hydroxypropyl and dimethyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Propiedades
Número CAS |
1246821-73-7 |
|---|---|
Fórmula molecular |
C16H27NO4S |
Peso molecular |
329.5g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)-4,5-dimethyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C16H27NO4S/c1-4-5-6-10-21-15-11-13(2)14(3)12-16(15)22(19,20)17-8-7-9-18/h11-12,17-18H,4-10H2,1-3H3 |
Clave InChI |
PKIUSQMABFDBOV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Sec-butyl-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B602876.png)
amine](/img/structure/B602877.png)
amine](/img/structure/B602879.png)
![(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B602882.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B602883.png)
amine](/img/structure/B602884.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602885.png)
![Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602887.png)



![(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B602893.png)
amine](/img/structure/B602896.png)
